molecular formula C27H18ClN5O2 B5517481 2-CHLOROBENZALDEHYDE O~1~-[(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME

2-CHLOROBENZALDEHYDE O~1~-[(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME

Cat. No.: B5517481
M. Wt: 479.9 g/mol
InChI Key: WWTKHGMRQIHQHQ-FJEPWZHXSA-N
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Description

2-Chlorobenzaldehyde O1-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime is a complex organic compound that combines the structural features of 2-chlorobenzaldehyde and a triazolopyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzaldehyde O1-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzaldehyde O1-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

2-Chlorobenzaldehyde O1-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chlorobenzaldehyde O1-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, while the triazolopyrimidine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: A simpler compound with similar structural features but lacking the triazolopyrimidine moiety.

    Benzaldehyde Oxime: Lacks the chlorine atom and the triazolopyrimidine moiety.

    Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine cores but different substituents.

Uniqueness

2-Chlorobenzaldehyde O1-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime is unique due to the combination of the 2-chlorobenzaldehyde and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-N-[(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN5O2/c28-21-14-8-7-13-20(21)15-30-34-16-22-31-26-24-23(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)35-27(24)29-17-33(26)32-22/h1-15,17H,16H2/b30-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTKHGMRQIHQHQ-FJEPWZHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CON=CC5=CC=CC=C5Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CO/N=C/C5=CC=CC=C5Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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